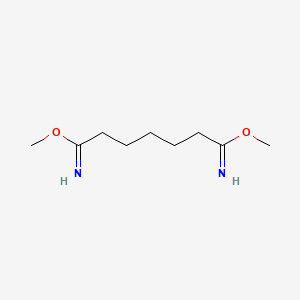
Dimethyl pimelimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl pimelimidate, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications
-
Protein Cross-Linking
- Description : Dimethyl pimelimidate is widely used to cross-link proteins, enhancing the understanding of protein interactions and structures.
- Case Study : Research indicates that using this compound in cross-linking studies allows for the preservation of protein structure while providing insights into protein-protein interactions .
-
Vaccine Development
- Description : The compound plays a crucial role in stabilizing antigens, thus improving immune responses in vaccine formulations.
- Case Study : In immunology research, this compound has been utilized to enhance the efficacy of vaccine candidates by ensuring that antigens maintain their structural integrity during the immune response .
-
Bioconjugation
- Description : It is employed for attaching biomolecules to surfaces or other molecules, essential for developing targeted drug delivery systems.
- Case Study : A study demonstrated the successful use of this compound for bioconjugating antibodies to nanoparticles, significantly improving targeting capabilities in therapeutic applications.
- Cell Culture Applications
-
Diagnostic Assays
- Description : The compound is utilized in developing diagnostic assays, enhancing sensitivity and specificity in clinical tests.
- Case Study : A method involving this compound was developed for isolating Enterocytozoon bieneusi spores from human stool samples with high purity, facilitating better diagnostic accuracy for parasitic infections .
Comparative Analysis with Other Cross-Linkers
To highlight the unique properties of this compound dihydrochloride compared to other cross-linking agents, the following table summarizes key characteristics:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| This compound | Imidoester | Protein crosslinking | Two imidate groups; mild reaction conditions |
| Glutaraldehyde | Dialdehyde | Tissue fixation | Highly reactive; may alter protein structure |
| Ethylene Glycol Bis(succinimidyl Succinate) | Bifunctional succinimide | Protein crosslinking | Longer spacer arm; less selective |
| N-hydroxysuccinimide | Succinimide | Bioconjugation | Commonly used for amine coupling |
This compound stands out due to its specific reactivity profile and dual imidate functionality, allowing selective coupling under mild conditions compared to other reagents that may require harsher conditions or produce more reactive byproducts .
Safety Considerations
While this compound is a powerful tool in biochemical research, it is essential to handle it with care due to its potential irritant properties. Proper laboratory safety protocols should be followed when working with this compound to mitigate any risks associated with its use .
Propriétés
Numéro CAS |
36875-25-9 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
dimethyl heptanediimidate |
InChI |
InChI=1S/C9H18N2O2/c1-12-8(10)6-4-3-5-7-9(11)13-2/h10-11H,3-7H2,1-2H3 |
Clé InChI |
LRPQMNYCTSPGCX-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCC(=N)OC |
SMILES canonique |
COC(=N)CCCCCC(=N)OC |
Key on ui other cas no. |
58537-94-3 |
Pictogrammes |
Irritant |
Synonymes |
dimethyl pimelimidate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















